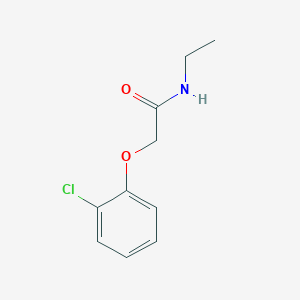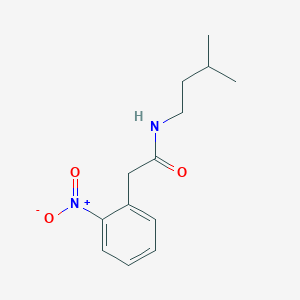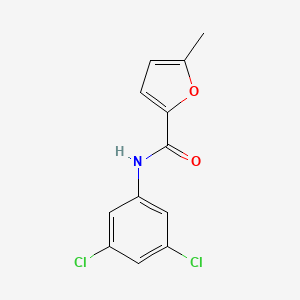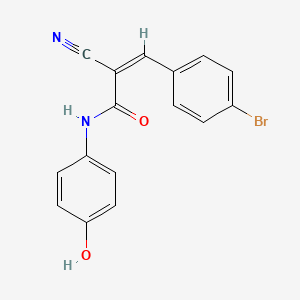
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, also known as DETTA, is a chemical compound that has shown promising results in scientific research. DETTA is a triazine-based compound that has been synthesized and studied for its potential as an anticancer agent. In
作用機序
The mechanism of action of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has low toxicity and is well-tolerated in animals. It has been found to have no significant effects on body weight, organ weight, or hematological parameters. In addition, N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been found to have low toxicity in normal human cells, suggesting that it may have a favorable safety profile for human use.
実験室実験の利点と制限
One of the main advantages of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for further research and development. However, one of the limitations of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine. One area of research could focus on improving the solubility of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, making it easier to administer in vivo. Another area of research could focus on identifying the specific enzymes that are inhibited by N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, which could provide insights into its mechanism of action. Additionally, further studies could be conducted to investigate the potential of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine as an antiviral and antibacterial agent.
合成法
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been reported in multiple research papers. One of the commonly used methods for synthesizing N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine and 4H-1,2,4-triazole-3,5-diamine in the presence of a base. The reaction mixture is then heated and stirred to obtain the final product.
科学的研究の応用
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been studied for its potential as an antiviral and antibacterial agent.
特性
IUPAC Name |
4-N,6-N-diethyl-2-N-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-10-7-14-8(11-4-2)16-9(15-7)17-18-5-12-13-6-18/h5-6H,3-4H2,1-2H3,(H3,10,11,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIOOAXBOXUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN2C=NN=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~4~-diethyl-N~6~-(4H-1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)

![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)







![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)